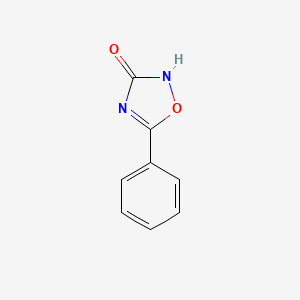

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-

説明

Significance of Five-Membered Heterocyclic Ring Systems in Advanced Chemical Research

Five-membered heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental building blocks in medicinal and materials chemistry. Their prevalence in nature, particularly in amino acids, vitamins, and alkaloids, has inspired extensive research into their synthetic analogues. These rings are key structural motifs in a vast number of clinically effective drugs due to their unique physicochemical properties. researchgate.net The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur enhances polarity, metabolic stability, solubility, and bioavailability, which are critical factors in drug design. researchgate.net Furthermore, these heteroatoms can participate in hydrogen bonding and aromatic stacking interactions, facilitating strong and selective binding to biological targets like enzymes and receptors.

Distinctive Characteristics of 1,2,4-Oxadiazoles within Heterocyclic Chemistry

The 1,2,4-oxadiazole (B8745197) is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its structure is characterized by a low level of aromaticity and a labile O-N bond, which makes it prone to thermal or photochemical rearrangements into other, more stable heterocyclic systems. chim.it The ring itself is considered a multifunctional entity; the carbon atoms at positions 3 and 5 are electrophilic, while the pyridine-like nitrogen at position 4 is weakly basic and nucleophilic. chim.it The ring is also thermally and chemically resistant, contributing to its metabolic stability in biological systems. semanticscholar.org These electronic features and stability make the 1,2,4-oxadiazole ring a versatile scaffold for chemical modification and a valuable component in the design of functional molecules.

Overview of Bioisosteric Properties and Rationales for Research Focus on the 1,2,4-Oxadiazole Motif

A primary driver for the extensive research into 1,2,4-oxadiazoles is their role as a bioisostere for amide and ester functional groups. chim.it Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a molecule. Amide and ester groups are common in bioactive molecules but are often susceptible to hydrolysis by metabolic enzymes (e.g., esterases and amidases), leading to poor stability and bioavailability. The 1,2,4-oxadiazole ring mimics the steric and electronic properties of these groups, including their ability to act as hydrogen bond acceptors, but is significantly more resistant to hydrolysis. semanticscholar.org This metabolic stability makes the replacement of an amide or ester with a 1,2,4-oxadiazole ring a powerful strategy in drug discovery to enhance the pharmacokinetic profile of a potential therapeutic agent. researchgate.net

Table 1: Comparative Properties of Amide/Ester vs. 1,2,4-Oxadiazole Bioisostere

| Feature | Amide / Ester Group | 1,2,4-Oxadiazole Ring | Rationale for Bioisosteric Replacement |

| Structure | Planar, contains C=O | Planar, aromatic heterocycle | Mimics spatial arrangement of substituents. |

| Hydrogen Bonding | Carbonyl oxygen is H-bond acceptor | Ring nitrogens are H-bond acceptors | Maintains key interactions with biological targets. |

| Metabolic Stability | Susceptible to enzymatic hydrolysis | Resistant to hydrolysis | Increases in vivo half-life and bioavailability. |

| Polarity | Polar | Polar | Preserves or improves solubility properties. |

Historical Context and Current Research Trajectories in 1,2,4-Oxadiazole Chemistry

The 1,2,4-oxadiazole nucleus was first synthesized in 1884 by Tiemann and Krüger. chim.it For many decades, research on this heterocycle was primarily of academic interest, focusing on its unique tendency to undergo molecular rearrangements, such as the Boulton-Katritzky rearrangement. chim.it However, since the mid-20th century, the biological importance of the scaffold has been increasingly recognized.

Current research has expanded significantly, with a major focus on medicinal chemistry. Scientists are exploring 1,2,4-oxadiazole derivatives for a wide spectrum of biological activities. researchgate.net There is also a strong emphasis on developing novel and more efficient synthetic methodologies, including one-pot procedures, microwave-assisted synthesis, and solid-phase synthesis to create diverse libraries of these compounds for high-throughput screening. researchgate.net Recent studies have focused on their potential as inhibitors for targets like the papain-like protease (PLpro) of SARS-CoV-2 and as anticancer agents. ipbcams.ac.cnnih.gov

Positioning of 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- within the 1,2,4-Oxadiazole Chemical Class

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- is a specific derivative of the parent scaffold, featuring a phenyl group at the C5 position and a carbonyl (oxo) group at the C3 position. A critical feature of this compound is its existence in a tautomeric equilibrium. Tautomers are constitutional isomers that readily interconvert, and in this case, the compound exists as both the keto form (1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-) and the enol form (3-hydroxy-5-phenyl-1,2,4-oxadiazole). nih.govnih.gov The equilibrium between these forms can be influenced by factors such as the solvent. nih.gov

The synthesis of this class of compounds generally follows established routes for 1,2,4-oxadiazole formation, typically involving the cyclization of an O-acylamidoxime intermediate. For this specific compound, a plausible route would involve the reaction of benzamidoxime (B57231) with a C1 electrophile such as phosgene (B1210022) or a chloroformate, followed by cyclization.

While many complex derivatives built upon this core are investigated for various biological activities, 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- represents a foundational structure within its subclass. Its physicochemical properties provide a baseline for understanding how further substitutions affect the molecule's characteristics.

Table 2: Physicochemical Properties of 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-

| Property | Value | Unit |

| CAS Number | 21084-84-4 | N/A |

| Molecular Formula | C₈H₆N₂O₂ | N/A |

| Molecular Weight | 162.15 | g/mol |

| logP (Octanol/Water) | 1.15 | N/A |

| Water Solubility (log) | -1.7 | mol/l |

| McGowan's Volume | 126.9 | ml/mol |

| Data sourced from Cheméo chemeo.com |

Structure

3D Structure

特性

IUPAC Name |

5-phenyl-1,2,4-oxadiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-9-7(12-10-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVHTFJJZGBKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175311 | |

| Record name | 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21084-84-4 | |

| Record name | 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021084844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,4 Oxadiazol 3 2h One, 5 Phenyl and Its Analogues

Classical and Emerging Synthetic Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation

The construction of the 1,2,4-oxadiazole core can be broadly categorized into two main pathways: the [4+1] atom approach involving amidoximes and the [3+2] cycloaddition approach. chim.it The amidoxime-based route is the most widely applied method for synthesizing these versatile heterocycles. chim.it

Amidoxime-Based Cyclization Protocolsmdpi.comresearchgate.net

The reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative is a cornerstone in 1,2,4-oxadiazole synthesis. chim.it This process typically involves two key steps: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the final 1,2,4-oxadiazole ring. mdpi.comnih.gov

The direct condensation of amidoximes with carboxylic acids or esters provides a straightforward route to 1,2,4-oxadiazoles. The reaction with carboxylic acids often requires the use of coupling agents to activate the carboxylic acid in situ. chim.it Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and carbonyldiimidazole (CDI). chim.it

A significant advancement in this area is the development of one-pot procedures. For instance, a room-temperature protocol for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles has been reported, which involves the condensation of amidoximes and carboxylic acid esters in a superbase medium such as MOH/DMSO (where M = Li, Na, K). researchgate.net This method offers a convenient and efficient pathway to a broad spectrum of 1,2,4-oxadiazoles. researchgate.net The reaction of amidoximes with esters in a NaOH/DMSO medium at room temperature has been shown to be effective, with reaction times typically ranging from 4 to 16 hours depending on the specific reactants. mdpi.comresearchgate.net

Table 1: Examples of 1,2,4-Oxadiazole Synthesis via Condensation of Amidoximes with Esters

| Amidoxime | Ester | Base/Solvent | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzamidoxime (B57231) | Methyl benzoate | NaOH/DMSO | 12 | 3,5-Diphenyl-1,2,4-oxadiazole | 85 | researchgate.net |

| p-Toluamidoxime | Ethyl acetate | NaOH/DMSO | 8 | 3-(p-Tolyl)-5-methyl-1,2,4-oxadiazole | 92 | researchgate.net |

| 4-Chlorobenzamidoxime | Methyl formate (B1220265) | KOH/DMSO | 6 | 3-(4-Chlorophenyl)-1,2,4-oxadiazole | 78 | mdpi.com |

To enhance the efficiency of the condensation between amidoximes and carboxylic acids, various activating agents are employed. Carbonyldiimidazole (CDI) has been identified as a suitable activating agent for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids in a NaOH/DMSO medium. mdpi.com

More recently, the Vilsmeier reagent has been shown to activate both the carboxylic acid for the initial O-acylation of the amidoxime and the resulting O-acylamidoxime intermediate for the subsequent cyclocondensation. mdpi.com This one-pot procedure, conducted in the presence of triethylamine (B128534) in dichloromethane (B109758) at room temperature, allows for the synthesis of 1,2,4-oxadiazoles in as little as three hours. mostwiedzy.plmdpi.comnih.gov This approach is noted for its good to excellent yields (61–93%), simple purification, and the use of readily available starting materials. mostwiedzy.plnih.gov

Table 2: Synthesis of 1,2,4-Oxadiazoles using Activating Agents

| Amidoxime | Carboxylic Acid | Activating Agent | Base/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzamidoxime | Benzoic Acid | Vilsmeier Reagent | Et3N/CH2Cl2 | RT, 3 h | 93 | mostwiedzy.plnih.gov |

| 4-Methoxybenzamidoxime | 4-Methoxybenzoic Acid | Vilsmeier Reagent | Et3N/CH2Cl2 | RT, 3 h | 91 | nih.gov |

| Thiophene-2-carboxamidoxime | Acetic Acid | CDI | NaOH/DMSO | RT | 88 | mdpi.com |

The development of base-mediated one-pot syntheses at room temperature represents a significant step towards more efficient and environmentally friendly protocols for 1,2,4-oxadiazole formation. mdpi.comresearchgate.net These methods avoid the need for isolating the often unstable O-acylamidoxime intermediate. mdpi.com

A notable example is the use of a superbase medium like NaOH/DMSO for the direct reaction of amidoximes with various carboxyl derivatives, including esters and acyl chlorides. mdpi.comresearchgate.net This approach has proven to be highly effective in medicinal chemistry for preparing a wide array of 1,2,4-oxadiazoles. mdpi.comnih.gov Another base-mediated, one-pot synthesis involves the reaction of nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride, where the aldehyde serves as both a substrate and an oxidant. rsc.orgresearchgate.net This process involves the in-situ formation of the amidoxime, followed by condensation with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole, which is then oxidized to the final 1,2,4-oxadiazole. rsc.org

1,3-Dipolar Cycloaddition Reactions in 1,2,4-Oxadiazole Synthesismdpi.com

The 1,3-dipolar cycloaddition reaction, specifically a [3+2] cycloaddition, is a classical and powerful method for constructing the 1,2,4-oxadiazole ring. chim.it This reaction typically involves the reaction of a nitrile oxide with a dipolarophile, such as a nitrile. chim.it

The Huisgen 1,3-dipolar cycloaddition of nitriles with nitrile oxides is a well-established route to 3,5-disubstituted 1,2,4-oxadiazoles. thieme-connect.com Nitrile oxides are highly reactive intermediates that are usually generated in situ. researchgate.net Common methods for their generation include the dehydration of primary nitroalkanes or the dehydrohalogenation of aldoxime halides using a base. researchgate.net

For example, nitrile oxides can be formed in situ from chlorinated benzaldoximes under basic conditions and then reacted with a nitrile, such as 5-cyanouracil, to yield the corresponding 1,2,4-oxadiazole derivative. mdpi.comnih.gov This method has been successfully applied to the synthesis of various 1,2,4-oxadiazole-substituted compounds. nih.gov Recent advancements have also demonstrated the use of iron(III) nitrate (B79036) to mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org In this process, the alkyne is nitrated to form an α-nitroketone, which then dehydrates to the nitrile oxide for subsequent cycloaddition with the nitrile. organic-chemistry.org

Table 3: Examples of 1,3-Dipolar Cycloaddition for 1,2,4-Oxadiazole Synthesis

| Nitrile Oxide Precursor | Nitrile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldoxime | Benzonitrile | Base | 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole | 60 | mdpi.com |

| Phenylacetylene | Acetonitrile | Fe(NO3)3 | 3-Benzoyl-5-methyl-1,2,4-oxadiazole | 75 | thieme-connect.comorganic-chemistry.org |

| 4-Substituted benzaldoximes | 5-Cyanouracil | Basic | 5-(3-Substituted-1,2,4-oxadiazol-5-yl)uracils | 19-60 | nih.gov |

Tandem Reactions for 1,2,4-Oxadiazole Scaffolds

Tandem reactions, where multiple bond-forming events occur in a single pot, provide an efficient and atom-economical route to complex molecules like 1,2,4-oxadiazoles. These processes avoid the need for isolating intermediates, thereby saving time and resources.

A novel and general synthesis for 1,2,4-oxadiazole derivatives involves a tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid, specifically trifluoromethanesulfonic acid (TfOH). nih.govresearchgate.net This reaction proceeds through the protonation of the nitroalkene by the superacid, which generates intermediate cationic species. These intermediates then interact sequentially with the arene and the nitrile, acting as nucleophiles, to construct the 1,2,4-oxadiazole ring. nih.gov This method is notable for its high yields, often reaching up to 96%, and short reaction times of around 10 minutes. nih.govnih.gov However, the use of a strong superacid necessitates starting materials that can withstand such harsh conditions. nih.gov

Table 1: Examples of 1,2,4-Oxadiazoles Synthesized via Nitroalkene-Based Tandem Reaction nih.gov

| Nitroalkene | Arene | Nitrile | Yield (%) |

| 1-Nitroprop-1-ene | Benzene (B151609) | Acetonitrile | 90 |

| 2-Nitroprop-1-ene | Toluene (B28343) | Benzonitrile | 92 |

| 1-Nitrobut-1-ene | Anisole | Acetonitrile | 85 |

| (2-Nitrovinyl)benzene | Naphthalene | Propionitrile | 96 |

Oxidative Cyclization Strategies

Oxidative cyclization represents another significant pathway for the synthesis of 1,2,4-oxadiazoles. These methods involve the formation of the heterocyclic ring through an intramolecular cyclization coupled with an oxidation step. Various oxidizing agents have been employed, including hypervalent iodine compounds like iodobenzene (B50100) diacetate (IBD) and 2-iodosylbenzoic acid triflate. nih.govnih.govchim.it For instance, acylguanidines can undergo oxidative cyclization in the presence of iodobenzene diacetate to form 3-amino-1,2,4-oxadiazoles. chim.it Similarly, N-bromosuccinimide (NBS) has been used to promote the oxidative cyclization of N-acyl amidines, leading to nearly quantitative yields of the corresponding 1,2,4-oxadiazoles. mdpi.com

Copper catalysis has emerged as a powerful tool in the synthesis of 1,2,4-oxadiazoles via cascade oxidative reactions. A notable method involves the copper-catalyzed cascade annulation of amidines and methylarenes. thieme-connect.com This approach provides a novel retrosynthetic pathway where the oxadiazole ring is constructed from two different components through C-O and N-O bond formations. The reaction is believed to proceed through a radical pathway, where the relatively inert methyl group of the arene is oxidized. thieme-connect.com This method demonstrates a broad substrate scope, tolerating various functional groups on the aromatic rings of both the amidine and the methylarene. thieme-connect.com

Table 2: Substrate Scope in Copper-Catalyzed Cascade Annulation thieme-connect.com

Strategic Synthesis of Substituted 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- Derivatives

The synthesis of specifically substituted derivatives, such as those bearing a phenyl group at the C-5 position, requires targeted strategies that allow for the precise introduction of this moiety.

Introduction of Phenyl and Substituted Phenyl Moieties at C-5

Several of the aforementioned synthetic methodologies are well-suited for the introduction of phenyl or substituted phenyl groups at the C-5 position of the 1,2,4-oxadiazole ring.

The tandem reaction of nitroalkenes is particularly effective in this regard. By using benzene or a substituted benzene as the arene component in the reaction, a phenyl or substituted phenyl group is directly incorporated at what becomes the C-5 position of the resulting oxadiazole. nih.gov For example, reacting a nitroalkene with benzene and a nitrile in TfOH will yield a 5-phenyl-1,2,4-oxadiazole (B2633127) derivative. nih.govresearchgate.net

Similarly, the copper-catalyzed cascade oxidative reaction provides a direct route to 5-aryl-1,2,4-oxadiazoles. In this synthesis, the methylarene starting material, such as toluene or a substituted toluene, serves as the precursor for the C-5 aryl substituent. thieme-connect.com This reaction effectively functionalizes a stable C-H bond to construct the desired substituted heterocycle.

Traditional methods, such as the acylation of amidoximes with carboxylic acid derivatives, also remain a staple for creating 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov In this approach, using benzoyl chloride or a substituted benzoyl chloride to acylate an amidoxime will result in a 5-phenyl or 5-(substituted phenyl)-1,2,4-oxadiazole following cyclization.

Derivatization at N-2 and C-3 Positions

The 1,2,4-oxadiazole scaffold is a key structural motif in drug discovery, often serving as a bioisostere for amide or ester groups. nih.govchim.it Derivatization at its various positions is a common strategy to modulate its pharmacological profile.

Synthesis of Molecular Hybrids Incorporating the 1,2,4-Oxadiazole Core (e.g., with Fluorouracil, Benzoxazine)

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy in drug design. The 1,2,4-oxadiazole ring has been successfully incorporated into hybrid structures with other biologically active moieties like fluorouracil and benzoxazine.

A series of 1,2,4-oxadiazole-linked 5-fluorouracil (B62378) derivatives have been synthesized and evaluated for their anticancer properties. nih.gov The synthesis begins with the reaction of commercially available 5-fluorouracil with 4-(bromomethyl)benzonitrile in the presence of a base to yield an intermediate nitrile compound. This nitrile is then converted to an amidoxime by reacting with hydroxylamine hydrochloride. nih.gov The final step involves the cyclization of the amidoxime with various carboxylic acids to form the desired 1,2,4-oxadiazole ring, thus linking it to the 5-fluorouracil core. nih.gov

Similarly, hybrids of 1,4-benzoxazine and 1,2,4-oxadiazole have been prepared through a one-pot synthesis. researchgate.net This process involves the reaction between 3-(3-oxo-2H-benzo[b] nih.govnih.govoxazin-4(3H)-yl)propanenitrile and various aromatic carboxylic acids. researchgate.net Some of the resulting hybrid compounds have demonstrated promising in vitro anticancer activity against several human cancer cell lines. researchgate.net

Strategic Incorporations of Heteroaryl and Alkyl Motifs

The strategic placement of heteroaryl and alkyl groups on the 1,2,4-oxadiazole core is crucial for tailoring the molecule's properties. Various synthetic protocols allow for the introduction of these motifs, often leading to compounds with enhanced biological activity. mdpi.com

One common approach involves the reaction of amidoximes with different carboxylic acid derivatives, which allows for the introduction of diverse substituents at the C-5 position of the oxadiazole ring. nih.gov For instance, N-aryl amidoximes can be reacted with methyl carboxylates in the presence of a base to yield 1,2,4-oxadiazoles where the N-aryl group is incorporated into the final structure. nih.gov The synthesis of 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole demonstrates the successful incorporation of two distinct heteroaryl motifs, pyridine (B92270) and benzothiazole, onto the oxadiazole scaffold. researchgate.net The versatility of these methods enables the creation of large libraries of compounds for structure-activity relationship (SAR) studies. mdpi.com

Controlled Introduction of Electron-Withdrawing and Electron-Donating Groups in the Phenyl Ring

Modifying the electronic properties of the phenyl ring attached to the 1,2,4-oxadiazole core is a key strategy for optimizing molecular interactions with biological targets. This is achieved by introducing electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) or electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃). nih.govipbcams.ac.cnnih.gov

Research has shown that such substitutions can significantly impact the biological activity of the resulting compounds. For example, in one study on 1,2,4-oxadiazole derivatives, replacing EDGs or EWGs on the phenyl ring with halogen atoms led to a significant decrease in antiproliferative activity. nih.gov In another investigation, the introduction of either an electron-withdrawing CF₃ group or an electron-donating group did not produce obvious differences in the inhibitory activity against a specific enzyme target. ipbcams.ac.cn

The nature of these substituents can also influence the synthetic process itself. In the synthesis of related 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles, it was observed that phenyl rings bearing electron-donating groups resulted in higher yields compared to those with electron-withdrawing groups. nih.gov Structure-activity relationship studies on certain 1,2,4-oxadiazole derivatives indicated that a substitution at the para position of the aromatic ring is generally preferred for enhanced antagonist activity. nih.gov

| Substituent Type | Example Group(s) | Observed Effect on Synthesis/Activity | Reference |

|---|---|---|---|

| Electron-Donating (EDG) | -OCH₃, -CH₃ | Can lead to higher yields in certain synthetic routes for related oxadiazoles (B1248032). nih.gov | nih.gov |

| Electron-Withdrawing (EWG) | -NO₂, -CF₃, Halogens | Can lead to lower yields in some syntheses. nih.gov Replacement with halogens drastically decreased biological activity in one study. nih.gov | nih.govnih.gov |

| Positional Isomers | Para-substitution | Preferable for enhanced antagonist activity in a specific series of derivatives. nih.gov | nih.gov |

| Comparative Effect | -CF₃ (EWG) vs. EDG | No significant difference in inhibitory activity was observed in one particular study. ipbcams.ac.cn | ipbcams.ac.cn |

Methodological Innovations in 1,2,4-Oxadiazole Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and high-yielding methods for constructing the 1,2,4-oxadiazole ring. nih.govnih.gov

Green Chemistry Approaches and Sustainable Synthetic Routes

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.com For 1,2,4-oxadiazoles, several eco-friendly methods have been developed.

One notable innovation is the use of graphene oxide (GO) as an inexpensive, metal-free, and heterogeneous carbocatalyst. nih.gov GO can act as both a solid acid catalyst and an oxidizing agent, facilitating the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under mild conditions. nih.gov This approach avoids the use of hazardous chemical reagents and simplifies the work-up process. nih.gov

Other green techniques include:

Microwave Irradiation: This method significantly reduces reaction times compared to conventional heating. nih.govresearchgate.net The heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters can be efficiently carried out under microwave-assisted, solvent-free conditions. nih.gov

Ultrasound-Mediated Synthesis: The use of ultrasound irradiation, sometimes assisted by molecular sieves, provides better product yields in shorter reaction times and represents an eco-friendly process for energy conservation. nih.gov

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Graphene Oxide (GO) Catalysis | Metal-free, heterogeneous catalyst; dual acidic and oxidative role. | Environmentally benign, mild conditions, avoids hazardous reagents. | nih.gov |

| Microwave Irradiation | Rapid heating, often solvent-free. | Drastically reduced reaction times (minutes vs. hours), high yields. | nih.govresearchgate.net |

| Ultrasound-Mediation | Acoustic cavitation enhances reactivity. | Shorter reaction times, improved yields, energy conservation. | nih.gov |

Efficiency and Yield Optimization Studies in 1,2,4-Oxadiazole Synthesis

Optimizing reaction efficiency and maximizing product yield are central goals in synthetic chemistry. Several studies have focused on developing highly efficient protocols for 1,2,4-oxadiazole synthesis.

One-pot reactions are particularly attractive as they reduce the number of isolation and purification steps. An efficient one-pot synthesis of 3,5-diaryl substituted 1,2,4-oxadiazoles from gem-dibromomethylarenes and amidoximes has been reported to achieve excellent yields of around 90%. researchgate.net Another one-pot procedure utilizes a Vilsmeier reagent to activate carboxylic acids for reaction with amidoximes, resulting in good to excellent yields (61–93%) and a simple purification protocol. nih.gov

A significant innovation for process efficiency is the use of continuous microreactors. A rapid multi-step synthesis of 1,2,4-oxadiazoles has been developed in a single continuous microreactor sequence. nih.gov This method allows for precise control over reaction conditions and significantly reduces reaction time, with isolated yields for the entire sequence ranging from 40% to 63%. nih.gov This represents an average yield of 76% per step, demonstrating the high efficiency of the microfluidic approach. nih.gov

Computational Chemistry and Theoretical Characterization of 1,2,4 Oxadiazol 3 2h One, 5 Phenyl

Quantum Chemical Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

No specific Density Functional Theory (DFT) studies elucidating the reaction mechanisms involving or leading to the formation of 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- were found. DFT is a powerful computational method used to investigate the electronic structure of many-body systems and is widely applied to predict reaction pathways, transition states, and activation energies. While DFT has been used to study the heterocyclization reactions of related oxadiazole compounds, the specific energetics and mechanisms for this particular structure remain uncharacterized.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis for 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- is not available in the reviewed literature. MEP maps are valuable tools in computational chemistry as they reveal the charge distribution of a molecule and help predict sites for electrophilic and nucleophilic attack. Such an analysis would identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity and intermolecular interactions, but this has not been reported for the target compound.

Conformational Analysis and Energy Minimization Studies

Detailed conformational analysis and energy minimization studies for 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- have not been published. These studies are crucial for identifying the most stable three-dimensional structure (conformer) of a molecule. By calculating the potential energy surface, researchers can determine the global and local energy minima, which correspond to the molecule's preferred shapes. This information is fundamental for understanding its biological activity and interaction with other molecules.

Advanced Computational Techniques in Structure-Activity Relationship (SAR) Prediction

Molecular Docking and Dynamics Simulations for Target Identification

There are no specific molecular docking or molecular dynamics (MD) simulation studies reported for 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding affinity and mode of action of a small molecule ligand with a biological target, such as a protein or enzyme. MD simulations could further refine these predictions by simulating the movements of atoms and molecules over time, providing a more dynamic view of the binding interaction. The absence of such studies means that potential biological targets for this compound have not been computationally explored.

In silico ADMET Predictions for Scaffold Optimization

In silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- are not documented. ADMET prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. While many studies perform these predictions for various 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) derivatives, data for the specific title compound is absent.

Theoretical Evaluation of Aromaticity in the Oxadiazole Ring System

The concept of aromaticity, a fundamental principle in organic chemistry, describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system. The 1,2,4-oxadiazole ring, a five-membered heterocycle, presents an interesting case for theoretical evaluation of its aromatic character. Computational studies consistently indicate that the 1,2,4-oxadiazole nucleus possesses a relatively low degree of aromaticity, especially when compared to other heterocyclic systems. researchgate.netresearchgate.netchim.it This diminished aromatic character is a key factor influencing its chemical reactivity, particularly the susceptibility of the O-N bond to cleavage and the tendency of the ring to undergo rearrangements into more stable heterocyclic structures. researchgate.netresearchgate.net

The aromaticity of the 1,2,4-oxadiazole ring is attributed to its nature as a five-membered, planar, and conjugated system containing one oxygen and two nitrogen atoms. chemicalbook.com However, the presence of heteroatoms with differing electronegativities disrupts the ideal delocalization of π-electrons, leading to a less aromatic character compared to carbocyclic analogues like benzene (B151609). It has been noted that the 1,2,4-oxadiazole ring exhibits more of a heterodiene character than a truly aromatic one. chemicalbook.com

Several computational methods are employed to quantify the aromaticity of cyclic compounds. Among the most common are Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations measure the magnetic shielding at the center of a ring, with negative values typically indicating aromaticity. HOMA, on the other hand, evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system.

A comprehensive theoretical evaluation of the aromaticity of 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- would necessitate dedicated computational studies employing methods such as NICS and HOMA. Such an analysis would provide quantitative data on the degree of aromaticity of the oxadiazole ring in this specific substitution pattern.

Table of Aromaticity Indices for Parent Heterocycles (for comparison)

| Compound | Aromaticity Index (I5) |

| 1,2,4-Oxadiazole | 39 |

Note: This table provides a reference point for the aromaticity of the parent 1,2,4-oxadiazole ring. Specific values for 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- are not available in the cited literature.

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Activity of 1,2,4 Oxadiazol 3 2h One, 5 Phenyl Derivatives

General Contributions of the 1,2,4-Oxadiazole (B8745197) Scaffold to Biological Activity

The 1,2,4-oxadiazole nucleus is not merely a passive framework but an active contributor to the pharmacological profile of a molecule. Its inherent physicochemical properties, including thermal and chemical resistance, contribute to the metabolic stability of compounds in which it is present. The arrangement of its one oxygen and two nitrogen atoms creates a unique electronic environment, making it an electron-poor azole that can engage in various non-covalent interactions with biological targets. This scaffold is a key feature in several marketed drugs and numerous investigational compounds, highlighting its importance in drug design.

One of the most valuable roles of the 1,2,4-oxadiazole ring in medicinal chemistry is its function as a bioisostere for ester and amide groups. Ester and amide functionalities are common in bioactive molecules but are often susceptible to hydrolysis by metabolic enzymes such as esterases and amidases, leading to poor pharmacokinetic profiles. By replacing these labile groups with the more stable 1,2,4-oxadiazole ring, chemists can develop drug candidates with enhanced metabolic stability and improved bioavailability without sacrificing the necessary interactions with biological targets.

Beyond its role as a bioisostere, the 1,2,4-oxadiazole ring often serves as a rigid and planar aromatic linker. In the design of bioactive compounds, it is frequently used to connect two or more pharmacophoric fragments in a precise spatial orientation. This rigidity helps to minimize the loss of conformational entropy upon binding to a receptor or enzyme, which can contribute to a more favorable binding affinity. The ability to substitute at the C3 and C5 positions allows for the systematic exploration of the chemical space around the core, enabling the optimization of interactions with the target protein.

Influence of Substituents on Biological Activity Profiles

The biological activity of 5-phenyl-1,2,4-oxadiazole (B2633127) derivatives can be finely tuned by altering the substituents on both the phenyl ring and at the C3 position of the oxadiazole core. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its efficacy and selectivity.

The electronic nature of substituents on the aryl ring at the C5 position significantly modulates the biological activity of 1,2,4-oxadiazole derivatives. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the entire molecule, affecting its interaction with biological targets.

In several studies focused on anticancer activity, the introduction of strong EWGs, such as nitro (NO₂) or trifluoromethyl (CF₃), on the 5-aryl ring led to an increase in antitumor potency. For instance, a series of 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives demonstrated that compounds bearing EWGs on the 5-aryl ring exhibited enhanced cytotoxicity against various cancer cell lines. The electrophilic character of the C5 position of the oxadiazole ring is often enhanced by the presence of EWGs, which can be a crucial factor in its mechanism of action.

Table 1: Effect of Substituents on Anticancer Activity of 1,2,4-Oxadiazole Derivatives

Data adapted from a study on 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives, illustrating the potent activity of compounds with electron-withdrawing groups.

The position of a substituent on the 5-phenyl ring (ortho, meta, or para) is a critical determinant of biological activity. Isomeric compounds with the same functional group at different positions can exhibit vastly different potencies and selectivities, likely due to specific steric and electronic interactions within the binding pocket of the target protein.

For example, in the development of antitumor agents, it was observed that the introduction of a nitro group at the meta position of the 5-aryl ring was more favorable for activity than substitution at the para position. Quantitative structure-activity relationship (QSAR) studies on S1P1 receptor agonists also revealed that the activity of 5-(substituted phenyl)- oxadiazoles (B1248032) was highly dependent on the substitution pattern at the meta- and para-positions of the phenyl ring. Similarly, for Sirt2 inhibitors, SAR studies indicated that a para-substituted phenyl ring at the C3 position of the oxadiazole was a crucial substituent for inhibitory activity.

These findings underscore the importance of optimizing the substitution pattern on the aromatic rings attached to the 1,2,4-oxadiazole core to achieve the desired biological effect.

Specific functional groups on the 5-phenyl-1,2,4-oxadiazole scaffold play defined roles in molecular recognition, directly influencing receptor binding and enzyme inhibition.

Enzyme Inhibition: In the context of histone deacetylase (HDAC) inhibitors, hydroxamic acid moieties linked to a 1,2,4-oxadiazole core

Mechanistic Investigations of Targeted Biological Pathways

Enzyme Inhibition Mechanisms

The 1,2,4-oxadiazole core serves as a critical pharmacophore that can be chemically modified to achieve desired interactions within the active sites of various enzymes. The following sections detail the inhibitory mechanisms of its derivatives against specific enzymatic targets.

Derivatives of 1,2,4-oxadiazole bearing a primary sulfonamide group have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. unipi.it Research has focused on 1,2,4-oxadiazol-3(5)-yl arenesulfonamides, which have shown significant inhibitory activity and selectivity, particularly against cancer-related isoforms. unipi.itnih.gov

A key SAR finding is that the substitution pattern on the 1,2,4-oxadiazole ring and the nature of the groups attached to it heavily influence isoform selectivity. Studies on a series of these compounds demonstrated significantly more potent inhibition of the membrane-bound, cancer-related isoform hCA IX, with some derivatives reaching submicromolar potency. unipi.it Potent inhibition was also observed against hCA XII, another isoform implicated in cancer. unipi.it Molecular modeling has helped to rationalize these observed structure-activity relationships. unipi.it For instance, the replacement of a p-phenylene linker with a 1,2,4-oxadiazol-5-yl thiophene (B33073) scaffold led to a significant increase in inhibitory potency against hCA IX. unipi.it

| Compound Scaffold | Target Isoform | Inhibitory Potency (Ki) |

|---|---|---|

| 1,2,4-oxadiazol-5-yl thiophene arenesulfonamide | hCA IX | Submicromolar Range |

| 1,2,4-oxadiazole-containing primary aromatic sulfonamides | hCA XII | Potent Inhibition |

The 1,2,4-oxadiazole nucleus has been successfully employed to develop highly selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative disorders like Parkinson's disease. mdpi.com The two isoforms of MAO, A and B, share significant sequence identity but have different substrate and inhibitor specificities. nih.govresearchgate.net MAO-A preferentially metabolizes serotonin, while MAO-B substrates include benzylamine (B48309) and phenylethylamine. nih.gov

One notable derivative, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has demonstrated remarkable potency and selectivity for MAO-B. mdpi.com In vitro studies using recombinant human enzymes showed that this compound inhibits MAO-B with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range, while exhibiting only weak inhibition of MAO-A at much higher concentrations. mdpi.com This high degree of selectivity is a critical attribute for therapeutic candidates, as MAO-A inhibition is associated with different physiological effects. The potent and selective inhibition of MAO-B suggests that the specific arrangement of the dichlorophenyl and indolyl moieties on the 1,2,4-oxadiazole scaffold facilitates a precise fit into the active site of the MAO-B isoform. mdpi.com

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 150 | 0.036 | Highly Selective for MAO-B |

The development of 1,2,4-oxadiazole derivatives as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) has been an area of scientific inquiry. acs.org These enzymes are crucial in the metabolism of arachidonic acid to produce prostaglandins (B1171923) and leukotrienes, respectively, which are key inflammatory mediators. Dual inhibition of both pathways is considered a promising strategy for developing anti-inflammatory agents. While research has been published on novel 1,2,4-oxadiazoles as dual 5-LOX and COX inhibitors, detailed public data on the specific structure-activity relationships for the 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- scaffold remains limited. acs.org Studies on related heterocyclic analogs, such as 1,3,4-oxadiazole-2-thiones, have shown that substitution of the carboxylic acid functionality of fenamate NSAIDs with these heterocycles can yield potent dual inhibitors of both CO and 5-LO activities. nih.gov For example, a 1,3,4-oxadiazole-2-thione analog of flufenamic acid was identified as a potent inhibitor of both enzymes, with IC₅₀ values of 0.27 µM for CO and 0.77 µM for 5-LO. nih.gov

The 1,2,4-oxadiazole scaffold has been investigated for its potential in developing new antimycobacterial agents, including those targeting essential enzymes in Mycobacterium tuberculosis. researchgate.netnih.govnih.gov While broad screening has identified several 1,2,4-oxadiazole hybrids with significant activity against various mycobacterial strains, specific mechanistic studies have pointed towards the inhibition of enzymes like aminoacyl-tRNA synthetases. These enzymes are vital for bacterial protein synthesis, making them attractive targets for novel antibiotics.

Although detailed studies on a wide range of derivatives are not extensively published, research into related structures provides insight. For instance, a class of 3-phenyl-5-(1-phenyl-1H- unipi.itrjraap.comnih.govtriazol-4-yl)- unipi.itrjraap.comnih.govoxadiazoles was found to target both leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS) from Mycobacterium tuberculosis. While most compounds in the series showed limited activity, specific substitutions led to enzyme inhibition, highlighting the sensitivity of the SAR for this target.

| Compound Class | Target Enzyme | Inhibitory Activity |

|---|---|---|

| 3-phenyl-5-(1-phenyl-1H- unipi.itrjraap.comnih.govtriazol-4-yl)- unipi.itrjraap.comnih.govoxadiazole derivatives | Mycobacterial MetRS | Select compounds show inhibitory activity |

| 3-phenyl-5-(1-phenyl-1H- unipi.itrjraap.comnih.govtriazol-4-yl)- unipi.itrjraap.comnih.govoxadiazole derivatives | Mycobacterial LeuRS | Select compounds show inhibitory activity |

Cholinesterase Inhibition (AChE and BChE)

Derivatives of the 1,2,4-oxadiazole scaffold have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the pathophysiology of Alzheimer's disease. nih.gov Structure-activity relationship (SAR) studies have revealed specific structural features that govern the potency and selectivity of these compounds.

Research has shown that the nature and position of substituents on the phenyl rings attached to the 1,2,4-oxadiazole core are critical for inhibitory activity. For instance, incorporating a thiophene moiety at position 5 of the oxadiazole ring has been shown to positively influence AChE inhibitory activity. nih.gov Furthermore, a phenyl ring at position 3 of the oxadiazole was generally more tolerated for activity than a smaller group like methyl. nih.gov

In one study, a series of 1,2,4-oxadiazole-based derivatives were synthesized and evaluated, with several compounds exhibiting excellent inhibitory potential against AChE, with IC₅₀ values ranging from 0.0158 to 0.121 μM, making them more potent than the reference drug donepezil (B133215) (IC₅₀ = 0.123 μM). nih.gov The same series of compounds generally showed lower selectivity towards BChE. nih.gov Conversely, another study focused on designing 1,2,4-oxadiazole derivatives as selective BChE inhibitors. nih.gov In this series, compound 6n , featuring a chlorine atom on one phenyl ring and a methyl group in another position, was identified as the most potent and selective BChE inhibitor with an IC₅₀ value of 5.07 µM and a selectivity index (SI) greater than 19.72. nih.gov Docking studies suggested that this compound fits well into the active site of the BChE enzyme, forming favorable lipophilic and hydrogen bond interactions. nih.gov

The SAR for AChE inhibition indicated that derivatives with a methyl group at position 3 of the oxadiazole ring showed more potent activity than those with a phenyl moiety at the same position. nih.gov Compound 4a emerged as a particularly promising AChE inhibitor from this series. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Reference |

|---|---|---|---|

| 2b | 0.0158 - 0.121 | - | nih.gov |

| 2c | 0.0158 - 0.121 | - | nih.gov |

| 4a | 0.0158 - 0.121 | - | nih.gov |

| 6a | 35.46 | 14.23 | nih.gov |

| 6b | >100 | 9.81 | nih.gov |

| 6n | >100 | 5.07 | nih.gov |

| Donepezil (Standard) | 0.123 | - | nih.gov |

| Rivastigmine (Standard) | - | 5.88 | nih.gov |

Inhibition of Bacterial Biosynthetic Pathways (e.g., Lipoteichoic Acid Biosynthesis)

The 1,2,4-oxadiazole scaffold has been explored for its potential to inhibit essential bacterial biosynthetic pathways, a key strategy in developing new antibacterial agents. One such targeted pathway is the biosynthesis of lipoteichoic acid (LTA), a major component of the cell wall in Gram-positive bacteria crucial for their growth and survival. mdpi.comresearchgate.net While much of the initial research focused on 1,3,4-oxadiazole (B1194373) derivatives as inhibitors of LTA synthase (LtaS), the principle extends to related heterocyclic structures. nih.govcardiff.ac.uk

For instance, the 1,3,4-oxadiazole compound known as "1771" was identified as an inhibitor of LTA synthesis by blocking the binding of phosphatidylglycerol to LtaS. researchgate.net However, subsequent studies have indicated that the mechanism might be more complex, with some derivatives showing activity independent of LtaS function, suggesting the existence of additional targets. nih.gov Molecular docking studies with 1,3,4-oxadiazole-based inhibitors have suggested they act as competitive inhibitors of LtaS. researchgate.netcardiff.ac.uk

More directly related to the 1,2,4-oxadiazole core, studies on potent derivatives active against Clostridioides difficile have pointed towards the inhibition of peptidoglycan biosynthesis as a likely mode of action. nih.gov Electron microscopy of bacterial cells treated with a lead 1,2,4-oxadiazole compound revealed significant damage to the cell wall, which is consistent with this mechanism. nih.gov This suggests that while LTA synthesis is a viable target for oxadiazoles, the 1,2,4-isomer may also effectively disrupt other critical components of bacterial cell wall construction.

Modulation of Cellular Processes (e.g., Antiproliferative Mechanisms)

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential in modulating cellular processes, particularly those related to cell proliferation, making them a subject of interest in anticancer research. nih.govnih.gov Their antiproliferative activity is often mediated through the induction of apoptosis and cell cycle arrest. researchgate.net

Several specific molecular mechanisms have been identified. Certain 1,2,4-oxadiazole derivatives have been found to act as potent activators of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com The hybridization of the 1,2,4-oxadiazole ring with other pharmacophores, such as a 1,2,3-triazole moiety, has led to the development of dual inhibitors of key signaling proteins like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis. nih.gov

Furthermore, some 1,2,4-oxadiazole analogs of the marine natural product topsentin (B55745) have been shown to target Glycogen Synthase Kinase 3β (GSK-3β), a protein kinase implicated in various cellular processes, including cell proliferation and survival. researchgate.net The antiproliferative action of these compounds was associated with the externalization of phosphatidylserine, a hallmark of apoptosis. researchgate.net Studies on various cancer cell lines, including pancreatic, breast, lung, and colon cancer, have shown that these compounds can inhibit cell growth with IC₅₀ values in the nanomolar to low micromolar range. nih.govnih.gov For example, a series of 1,2,4-oxadiazole-1,3,4-oxadiazole hybrids exhibited excellent potency against MCF-7, A549, and MDA-MB-231 cancer cell lines, with IC₅₀ values at sub-micromolar concentrations. nih.gov

Table 2: Antiproliferative Activity of Selected 1,2,4-Oxadiazole Derivatives Against Various Cancer Cell Lines

| Compound Series | Cell Line | Activity (GI₅₀ or IC₅₀) | Reference |

|---|---|---|---|

| 1,2,4-oxadiazoles linked with benzimidazole (B57391) (14a-d) | MCF-7, A549, A375 | 0.12–2.78 μM | nih.gov |

| 1,2,4-oxadiazole-1,3,4-oxadiazole hybrids (18a-c) | MCF-7, A549, MDA-MB-231 | Sub-micromolar | nih.gov |

| 1,2,3-triazole/1,2,4-oxadiazole hybrids (7a-o) | HT-29, A-549, Panc-1, MCF-7 | 28–104 nM | nih.gov |

Development of 1,2,4-Oxadiazole Derivatives as Agents Against Pathogens

Antibacterial Activity Against Drug-Resistant Strains (e.g., MRSA, C. difficile, VREfm)

The 1,2,4-oxadiazole scaffold has emerged as a promising framework for the development of novel antibiotics targeting multidrug-resistant (MDR) bacteria. mdpi.com Significant research has focused on their activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VREfm), and Clostridioides difficile. nih.govencyclopedia.pub

A notable class of non-β-lactam 1,2,4-oxadiazoles has been shown to inhibit Penicillin-Binding Protein 2a (PBP2a), the enzyme responsible for methicillin (B1676495) resistance in S. aureus. nih.gov Extensive development in this area led to the discovery of compounds like 5-(1H-indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole (also known as ND-421), which demonstrated superior antibacterial activity against MRSA, vancomycin-resistant S. aureus (VRSA), and VRE, with Minimum Inhibitory Concentration (MIC) values between 1 to 2 μg/mL. nih.govencyclopedia.pub Time-kill kinetic studies revealed that these compounds are bactericidal, causing rapid cell death. nih.gov

Furthermore, certain 1,2,4-oxadiazole derivatives exhibit synergistic effects with existing antibiotics. One study found that its lead compound could improve the activity of oxacillin (B1211168) against MRSA, with a fractional inhibitory concentration (FIC) index value confirming a synergistic interaction. mdpi.com

More recently, a novel 1,2,4-oxadiazole, compound 57 , was identified with highly selective and potent bactericidal activity against C. difficile. nih.govnih.gov This compound was evaluated against a large panel of C. difficile strains, including multidrug-resistant isolates, and showed a MIC₉₀ of 1 μg/mL. nih.gov Its narrow spectrum of activity is particularly advantageous as it is less likely to disrupt the commensal gut microbiome, potentially reducing the chances of recurrent C. difficile infection. nih.govnih.gov

Table 3: Activity of Lead 1,2,4-Oxadiazole Derivatives Against Resistant Bacteria

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 12 | MRSA | 2 µM | mdpi.com |

| ND-421 | MRSA, VRSA, VRE | 1-2 μg/mL | nih.govencyclopedia.pub |

| Compound 57 | C. difficile (MDR strains) | MIC₉₀ of 1 μg/mL | nih.gov |

Antituberculosis Activity and Related Molecular Targets

In the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB), the 1,2,4-oxadiazole nucleus is being actively investigated for the development of new antitubercular agents. tandfonline.comsemanticscholar.orgnih.gov These compounds are attractive due to the ease of their structural modification and their ability to act as bioisosteric replacements for the hydrazide moiety found in some first-line anti-TB drugs. semanticscholar.orgnih.gov

SAR studies have provided insights into the structural requirements for anti-TB activity. For example, electron-withdrawing groups and halogens on a phenyl ring substituent were found to be favorable for activity, while increasing the chain length and bulkiness at position 3 of the 1,2,4-oxadiazole ring also enhanced antimycobacterial potential. nih.gov

Several molecular targets for these compounds have been proposed through computational and experimental studies. A series of 3,5-disubstituted-1,2,4-oxadiazoles were evaluated against susceptible, MDR, and XDR strains of MTB, with one compound showing excellent activity (MIC of 8 µg/mL against the H37Rv strain). tandfonline.comsemanticscholar.org Molecular docking studies for this series identified the polyketide synthase enzyme Pks13, which is essential for the biosynthesis of mycolic acids in the mycobacterial cell wall, as a putative target. tandfonline.comsemanticscholar.org Other studies have identified different potential targets; for instance, a novel 1,2,4-oxadiazole scaffold was found to target decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), another key enzyme in cell wall synthesis. acs.org Additionally, modeling studies have suggested that some derivatives may bind to the active site of enoyl-ACP reductase (InhA). nih.gov

Table 4: Antitubercular Activity and Targets of 1,2,4-Oxadiazole Derivatives

| Compound/Series | MTB Strain | Activity (MIC) | Proposed Molecular Target | Reference |

|---|---|---|---|---|

| para-trifluorophenyl substituted oxadiazole (3a) | H37Rv (susceptible) | 8 µg/mL | Polyketide synthase (Pks13) | tandfonline.comsemanticscholar.org |

| para-trifluorophenyl substituted oxadiazole (3a) | MDR-MTB | 16 µg/mL | Polyketide synthase (Pks13) | tandfonline.comsemanticscholar.org |

| Compound 7a (isoxazole bio-isostere) | H37Rv | 0.4 µM | Not specified | nih.gov |

| Compound P7 | Not specified | 0.3 µM | DprE1 | acs.org |

Antifungal and Antiparasitic Activity Mechanisms

The 1,2,4-oxadiazole scaffold is versatile and has demonstrated a broad spectrum of activity against various fungal and parasitic pathogens. nih.govnih.gov

In the realm of antifungal research, novel 1,2,4-oxadiazole derivatives containing amide fragments have been designed and synthesized. mdpi.com Biological assays revealed that some of these compounds exhibit excellent activity against plant pathogenic fungi, such as Sclerotinia sclerotiorum, with EC₅₀ values comparable to commercial fungicides. mdpi.comresearchgate.net The proposed mechanism of action for these compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov Molecular docking studies have supported this hypothesis, showing that the compounds can bind to the active site of SDH through hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov Scanning electron microscopy of fungi treated with an active compound showed that the hyphae became abnormally collapsed and shriveled, inhibiting their growth. mdpi.com

The 1,2,4-oxadiazole ring is also a key feature in molecules with significant antiparasitic properties. scielo.br Derivatives have been reported to possess antitrypanosomal and antimalarial activities. nih.gov The development of these compounds is critical for addressing parasitic diseases that are often prevalent in tropical regions. scielo.br The mechanism of action can vary depending on the specific derivative and the target parasite, but the ability of the oxadiazole ring to act as a stable, bioisosteric replacement for other chemical groups and to participate in key binding interactions makes it a valuable scaffold in the design of new antiparasitic agents. scielo.br

Advanced Applications of the 1,2,4 Oxadiazole 3 2h One, 5 Phenyl Scaffold in Organic and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- scaffold is highly valued in organic synthesis for its role as a stable and versatile building block. A key feature of this heterocycle is its function as a bioisostere of carboxylic acids, esters, and amides. researchgate.net Bioisosteric replacement is a critical strategy in drug design to modify the physicochemical properties of a molecule—such as metabolic stability, lipophilicity, and hydrogen bonding capacity—while retaining or enhancing its desired biological activity.

The 1,2,4-oxadiazolone ring is metabolically robust and less susceptible to hydrolysis by esterases compared to corresponding ester functionalities. researchgate.net This characteristic makes it an ideal substitute for labile ester or amide groups in the design of more durable pharmacologically active molecules. researchgate.net Researchers leverage this stability to construct complex molecules with improved pharmacokinetic profiles. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is often achieved through the cyclization of amidoxime (B1450833) derivatives, a method that allows for considerable structural diversity. nih.gov The 5-phenyl substituent provides a foundational aromatic component that can be further functionalized, while the oxadiazolone core offers specific stereoelectronic properties that influence molecular conformation and receptor interactions.

Strategic Integration into Molecular Hybrids and Conjugates

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with a multifunctional biological profile. The 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- scaffold is an excellent candidate for integration into such hybrids due to its chemical stability and synthetic accessibility.

While direct examples involving the 1,2,4-oxadiazol-3-one core are specific to proprietary research, the broader class of 5-phenyl-oxadiazoles has been successfully used to create potent molecular hybrids. This approach demonstrates the strategic value of the scaffold. For instance, researchers have designed hybrids combining the 5-phenyl-1,3,4-oxadiazole moiety (a close isomer) with other biologically active units like thiazolidinedione and piperidine (B6355638) to target various diseases. nih.govnih.gov

In one such strategy, novel hybrids of thiazolidinedione and 5-phenyl-1,3,4-oxadiazole were synthesized, demonstrating that the combination of these two pharmacophores could lead to enhanced therapeutic effects. nih.gov Another study detailed the development of molecular hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio), which were designed as multifunctional agents. nih.gov These examples underscore the utility of the 5-phenyl-oxadiazole core as a central linking unit in creating sophisticated molecular architectures with tailored biological activities.

| Hybrid Scaffold Example | Constituent Pharmacophores | Therapeutic Target Area (Illustrative) |

| Thiazolidinedione-Oxadiazole Hybrid | 1. 5-Aryl-1,3,4-oxadiazole 2. Thiazolidine-2,4-dione | Antidiabetic nih.gov |

| Piperidine-Oxadiazole Hybrid | 1. 5-Phenyl-1,3,4-oxadiazole-2-thione 2. N-Benzylpiperidine | Alzheimer's Disease nih.gov |

Applications in Materials Science and Optoelectronic Systems

The unique electronic properties of the oxadiazole ring system have led to its exploration in materials science, particularly in the development of optoelectronic devices. researchgate.net Oxadiazole derivatives are noted for their high electron affinity, thermal stability, and strong fluorescence, making them suitable candidates for various applications, including Organic Light-Emitting Diodes (OLEDs). researchgate.net The 1,2,4-oxadiazole (B8745197) ring, with its specific arrangement of nitrogen and oxygen atoms, contributes to these favorable electronic characteristics.

The incorporation of the 5-phenyl group into the 1,2,4-oxadiazole scaffold provides a site for extending π-conjugation, which is crucial for tuning the optical and electronic properties of the material. For example, fluorescence has been observed in metal complexes of related 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives, indicating the potential of this heterocyclic system to serve as a core for luminescent materials. The inherent rigidity and planarity of the aromatic and heterocyclic rings contribute to efficient charge transport and luminescence, which are essential for high-performance optoelectronic systems.

The development of stable and efficient blue-light-emitting materials remains a significant challenge in OLED technology. The wide energy gap and high triplet energy required for blue emission are difficult to achieve while maintaining high efficiency and long operational lifetimes. Oxadiazole derivatives, known for their electron-transporting capabilities and high thermal stability, have been extensively investigated as host materials or emitters in blue OLEDs. researchgate.net

While specific data for 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- is not widely published, numerous studies on structurally related 1,3,4-oxadiazole (B1194373) and other 1,2,4-oxadiazole derivatives highlight the potential of this chemical class. These compounds are often used as electron-transport layers or as the core of bipolar host materials, facilitating balanced charge injection and recombination in the emissive layer of an OLED. The 5-phenyl group can be functionalized to fine-tune the emission wavelength and improve quantum efficiency. Research into various 2,5-disubstituted 1,3,4-oxadiazole derivatives has shown that their optical properties, including absorption and fluorescence emission, can be systematically altered by modifying the substituents, thereby tuning the emitted color. researchgate.netsemanticscholar.org

| Related Oxadiazole Derivative Class | Application in OLEDs | Key Properties |

| 2,5-Disubstituted 1,3,4-Oxadiazoles | Emitters, Electron-Transport Materials | High electron affinity, Tunable fluorescence, Good thermal stability researchgate.net |

| 1,2,4-Oxadiazole-based Bipolar Hosts | Host materials for phosphorescent emitters | High triplet energy, Balanced charge transport researchgate.net |

| 1,3,4-Oxadiazole-Imidazole Hybrids | Luminescent Materials | High fluorescence quantum yields, Thermal stability researchgate.net |

Future Directions and Research Perspectives

Unexplored Synthetic Avenues for 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-

While classical synthetic routes to 1,2,4-oxadiazoles, such as the cyclization of O-acylamidoximes, are well-established, there remains considerable scope for innovation, particularly for generating analogs of 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-. chim.it Future synthetic research could focus on several promising areas:

Flow Chemistry and Automation: The application of continuous flow synthesis and automated platforms could enable high-throughput screening of reaction conditions and the rapid generation of a library of derivatives. This approach offers advantages in terms of safety, scalability, and reproducibility over traditional batch methods. nih.gov

Green Chemistry Approaches: Developing synthetic protocols that utilize greener solvents, catalysts, and energy sources (such as microwave or ultrasound-assisted synthesis) is crucial for sustainable chemical production. nih.gov Research into one-pot syntheses that minimize waste and purification steps represents a significant step in this direction. nih.gov

Novel Cyclization Strategies: Exploration of unconventional precursors and catalytic systems could lead to new, more efficient pathways to the 1,2,4-oxadiazol-3(2H)-one core. This includes investigating transition-metal-catalyzed reactions that could offer novel regioselectivity and functional group tolerance. nih.gov

| Synthetic Approach | Potential Advantages for 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- |

| Flow Chemistry | Rapid optimization, improved safety, scalability, library generation. |

| Green Chemistry | Reduced environmental impact, increased efficiency, use of sustainable resources. |

| Novel Catalysis | Access to new derivatives, improved yields, milder reaction conditions. |

Deepening Mechanistic Understanding of 1,2,4-Oxadiazole (B8745197) Reactivity and Biological Action

A thorough understanding of the mechanisms underlying the reactivity and biological effects of 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- is fundamental for its rational development.

Reactivity and Rearrangements: The 1,2,4-oxadiazole ring is known for its relatively low aromaticity and the susceptibility of the O-N bond to cleavage, leading to various thermal and photochemical rearrangements. chim.itmdpi.com Detailed mechanistic studies, including kinetic and isotopic labeling experiments, on the specific 3(2H)-one scaffold are needed. Understanding transformations like the Boulton-Katritzky rearrangement for this specific compound could unveil pathways to novel heterocyclic systems. chim.it

Mechanism of Biological Action: The 1,2,4-oxadiazole nucleus is present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.nettandfonline.com For 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-, future research must move beyond primary screening to elucidate its precise molecular targets and mechanisms of action. This involves techniques such as proteomics, transcriptomics, and cellular thermal shift assays (CETSA) to identify protein binding partners and downstream signaling pathways.

Advancements in Computational Modeling for Rational Design and Optimization

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new drug candidates based on the 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- scaffold.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR models can be developed to predict the biological activity of novel derivatives, guiding synthetic efforts toward more potent compounds. diva-portal.orgresearchgate.net

Molecular Dynamics and Docking: Molecular docking and simulation studies are essential for visualizing and understanding the interactions between 1,2,4-oxadiazole derivatives and their biological targets. nih.govnih.gov These methods can predict binding affinities and poses, providing crucial insights for structure-based drug design.

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are vital for the early-stage identification of candidates with favorable pharmacokinetic profiles, reducing late-stage attrition in the drug development pipeline.

| Computational Method | Application in 1,2,4-Oxadiazole Research |

| QSAR/3D-QSAR | Predict biological activity and guide lead optimization. researchgate.net |

| Molecular Docking | Identify potential biological targets and predict binding modes. nih.gov |

| Molecular Dynamics | Simulate protein-ligand complex stability and conformational changes. nih.gov |

| DFT Studies | Investigate compound stability and reactivity. nih.gov |

Expansion of the 1,2,4-Oxadiazole Scaffold into Novel Chemical Space for Diverse Applications

The versatility of the 1,2,4-oxadiazole ring allows for extensive structural modifications to explore new chemical space and tailor its properties for various applications. acs.org For 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-, future work should focus on systematic derivatization.

Phenyl Ring Substitution: Introducing a wide range of substituents (both electron-donating and electron-withdrawing) onto the 5-phenyl group can systematically probe structure-activity relationships (SAR) and fine-tune the electronic and steric properties of the molecule. nih.gov

N-2 Position Functionalization: The nitrogen at the 2-position of the oxadiazolone ring presents a key handle for derivatization. Introducing diverse alkyl, aryl, or functionalized chains at this position could significantly modulate the compound's biological activity and physicochemical properties.

Fragment-Based and Hybrid Molecule Design: Combining the 1,2,4-oxadiazol-3(2H)-one, 5-phenyl- core with other known pharmacophores or bioactive fragments could lead to the development of hybrid molecules with novel or synergistic activities. semanticscholar.org

Interdisciplinary Research Opportunities Involving 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-

Maximizing the potential of 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- will require collaboration across multiple scientific disciplines.

Chemical Biology: Synthetic chemists can collaborate with chemical biologists to design and synthesize molecular probes based on the 1,2,4-oxadiazol-3(2H)-one, 5-phenyl- scaffold. These probes can be used to identify and validate biological targets and investigate mechanisms of action in cellular and in vivo models.

Pharmacology and Toxicology: Rigorous pharmacological evaluation is necessary to characterize the efficacy and selectivity of new derivatives. Collaboration with toxicologists is essential to assess the safety profiles of lead compounds early in the development process.

Materials Science: While this article focuses on pharmaceutical applications, the unique electronic properties of heterocyclic systems like 1,2,4-oxadiazoles suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other functional materials. mdpi.com Interdisciplinary research in this area could uncover entirely new applications for this scaffold.

Q & A

What are the most effective synthetic routes for 5-phenyl-1,2,4-oxadiazol-3(2H)-one derivatives, and how can reaction yields be optimized?

Basic Research Question

The synthesis of 5-phenyl-1,2,4-oxadiazole derivatives often involves bromination of styryl oxadiazoles followed by dehydrobromination. For example, dibromo intermediates (e.g., compounds 2a-g ) can be treated with sodium amide in liquid ammonia at -70°C to -60°C to yield acetylene-substituted oxadiazoles (3a-e ), albeit with moderate yields (9–54%). Optimization requires precise temperature control, as higher temperatures (-50°C to -40°C) reduce yields due to side reactions or oligomerization. Substituent effects (e.g., para-bromophenyl groups in 2f,g ) may also hinder product formation, necessitating tailored base selection and reaction conditions .

What spectroscopic and crystallographic methods are critical for characterizing 5-phenyl-1,2,4-oxadiazole derivatives?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and substituent positions, while X-ray crystallography resolves molecular geometry and intermolecular interactions. For instance, the crystal structure of 5-(benzotriazolylmethyl)-3-phenyl-1,2,4-oxadiazole revealed planar ring systems (dihedral angle: 80.2°) and weak C–H⋯N hydrogen bonds influencing crystal packing. Such analyses require high-quality single crystals, often obtained via slow evaporation of ethanol or ethyl acetate solutions .

How do superacidic conditions influence the reactivity of 5-phenyl-1,2,4-oxadiazoles in electrophilic substitutions?

Advanced Research Question

Under Brønsted superacids (e.g., CF₃SO₃H) or Lewis acids (AlX₃), 5-phenyl-1,2,4-oxadiazoles undergo superelectrophilic activation, enabling reactions with arenes or acetylenic substituents. Mechanistic studies suggest protonation at the oxadiazole ring’s oxygen or nitrogen atoms, enhancing electrophilicity. These conditions are critical for synthesizing rare derivatives like 5-arylacetylene oxadiazoles, though competing side reactions (e.g., oligomerization) require careful monitoring of acid strength and stoichiometry .

What computational approaches are used to predict the bioactivity of 5-phenyl-1,2,4-oxadiazole derivatives?

Advanced Research Question

Density Functional Theory (DFT) calculations and molecular docking studies are employed to correlate electronic properties (e.g., HOMO-LUMO gaps) with biological activity. For example, electron-withdrawing substituents on the phenyl ring may enhance antioxidant or anticancer effects by modulating redox potentials or binding affinity to target proteins like kinases. Such models guide synthetic prioritization before in vitro assays .

How are biological activities (e.g., anticancer, antioxidant) of 5-phenyl-1,2,4-oxadiazoles evaluated experimentally?

Basic Research Question

Standardized assays include:

- DPPH radical scavenging for antioxidant activity (comparing IC₅₀ values against ascorbic acid).

- One-dose cytotoxicity screening (e.g., NCI-60 cell lines) for anticancer potential, followed by dose-response profiling.

Structural modifications, such as introducing trifluoromethyl groups, enhance membrane permeability and bioactivity, as seen in N-[4-(trifluoromethyl)phenyl]-substituted derivatives .

How can researchers resolve contradictions in reported synthesis yields for 5-phenyl-1,2,4-oxadiazoles?

Advanced Research Question

Yield discrepancies often arise from substituent-dependent steric/electronic effects or competing reaction pathways. For example, electron-deficient aryl groups (e.g., para-bromophenyl in 2f,g ) may promote side reactions under basic conditions. Systematic optimization involves:

- Screening bases (e.g., LiN(i-Pr)₂ vs. NaNH₂).

- Adjusting reaction time/temperature.

- Monitoring intermediates via TLC or HPLC .

What theoretical frameworks guide mechanistic studies of 1,2,4-oxadiazole reactivity?

Advanced Research Question